3,3-Dimethylbutyryl chloride

描述

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3,3-dimethylbutanoyl chloride . This name reflects the presence of a butanoyl chloride moiety with two methyl substituents at the third carbon position of the butanoyl chain.

Common synonyms for this compound include:

- tert-Butylacetyl chloride

- t-Butylacetyl chloride

- neohexanoyl chloride

- Butanoyl chloride, 3,3-dimethyl-

- 3,3-Dimethylbutanoic acid chloride

- tert-Butyl acetyl chloride

These synonyms are widely used in chemical literature and commercial catalogs, reflecting variations in naming conventions or emphasizing structural features such as the tert-butyl group.

Molecular Formula and Structural Representation

The molecular formula of this compound is:

| Element | Number of Atoms |

|---|---|

| Carbon (C) | 6 |

| Hydrogen (H) | 11 |

| Chlorine (Cl) | 1 |

| Oxygen (O) | 1 |

Thus, the molecular formula is C6H11ClO .

The molecular weight is approximately 134.60 g/mol .

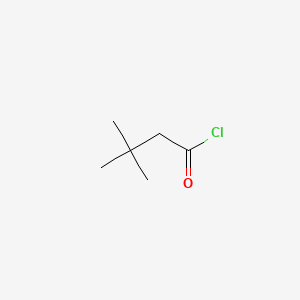

The structural formula can be represented by the SMILES notation:

CC(C)(C)CC(=O)Cl

This denotes a butanoyl chloride backbone with two methyl groups attached to the third carbon, and a terminal acyl chloride functional group.

The compound’s InChI (IUPAC International Chemical Identifier) string is:

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3

and the corresponding InChIKey is:

BUTKIHRNYUEGKB-UHFFFAOYSA-N

These identifiers facilitate database searches and unambiguous chemical identification.

The compound appears as a clear, colorless to slightly yellow liquid under standard conditions, with a boiling point range of approximately 127–129 °C and a density of about 0.969 g/mL at 25 °C.

CAS Registry Number and Regulatory Classifications

The Chemical Abstracts Service (CAS) Registry Number for this compound is 7065-46-5 . This unique numerical identifier is used internationally to provide a standard reference for chemical substances.

Regulatory classifications and listings include:

- European Inventory of Existing Commercial Chemical Substances (EINECS): Listed under number 230-356-4

- United States Environmental Protection Agency (EPA) Substance Registry System: Registered as Butanoyl chloride, 3,3-dimethyl- (CAS 7065-46-5)

- Toxic Substances Control Act (TSCA) Inventory: Listed, though currently inactive status reported

- Other international inventories: Included in chemical inventories of China (IECSC), Taiwan (TCSI), Korea (KECL), Japan (ENCS, ISHL), Canada (DSL/NDSL), Australia (AICS), New Zealand (NZIoC), and the Philippines (PICCS).

The compound is not listed under Annex XIV or Annex XVII of the European REACH regulation, nor is it identified as a Substance of Very High Concern (SVHC). It is also not subject to major accident notification thresholds under the Seveso III Directive.

属性

IUPAC Name |

3,3-dimethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTKIHRNYUEGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064557 | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7065-46-5 | |

| Record name | 3,3-Dimethylbutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7065-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007065465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction with Thionyl Chloride

One of the most common methods for synthesizing 3,3-dimethylbutyryl chloride involves the reaction of 3,3-dimethylbutyric acid with thionyl chloride. The general procedure is as follows:

Reagents :

- 3,3-Dimethylbutyric acid

- Thionyl chloride

-

- Mix the acid with thionyl chloride in a reaction flask.

- Heat the mixture under reflux conditions.

- Upon completion, distill off the by-products (SO2 and HCl) to isolate the acid chloride.

This method is advantageous due to its straightforward procedure and high yield of product.

Reaction with Phosphorus Trichloride

Another effective method utilizes phosphorus trichloride for the synthesis:

Reagents :

- 3,3-Dimethylbutyric acid

- Phosphorus trichloride

-

- Add 3,3-dimethylbutyric acid to a flask equipped with a stirrer and thermometer.

- Slowly add phosphorus trichloride while stirring at room temperature.

- Heat the mixture to approximately 60°C for several hours.

- After cooling, separate the product via vacuum distillation at reduced pressure (20 kPa) to collect fractions at a boiling point of around 79-81°C.

This method is noted for its simplicity and safety, yielding a high percentage of pure product (up to about 87% yield).

Alternative Methods

Several alternative synthetic routes have been documented:

-

- Phosgene can also be employed in place of thionyl chloride or phosphorus trichloride, although this method requires careful handling due to phosgene's toxicity.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

| Method | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | Thionyl chloride | High | Simple procedure | By-products require careful handling |

| Phosphorus Trichloride | Phosphorus trichloride | Up to 87% | High yield and safety | Requires vacuum distillation |

| Phosgene | Phosgene | Variable | Effective chlorination | Highly toxic |

| Multi-Step Synthesis | Various (alkenes/alcohols) | Variable | Versatile starting materials | More complex |

化学反应分析

Hydrolysis Reaction

3,3-Dimethylbutyryl chloride undergoes rapid hydrolysis in the presence of water to form 3,3-dimethylbutyric acid and hydrochloric acid:

- Conditions : Reaction occurs at ambient temperature with vigorous exothermicity .

- Applications : This reaction is critical for handling safety, as moisture exposure generates corrosive HCl gas .

Esterification with Alcohols

The compound reacts with alcohols to yield esters, a key reaction in pharmaceutical and polymer industries:

- Example : Reaction with ethanol produces ethyl 3,3-dimethylbutyrate.

- Conditions : Typically conducted under anhydrous conditions with bases (e.g., pyridine) to neutralize HCl .

Table 1: Esterification Yields with Selected Alcohols

| Alcohol | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methanol | Methyl 3,3-dimethylbutyrate | 92 | 0°C, pyridine, 2 h |

| Benzyl alcohol | Benzyl 3,3-dimethylbutyrate | 85 | RT, 4 h |

Amide Formation with Amines

This compound reacts with primary and secondary amines to form amides, a reaction pivotal in drug synthesis:

- Example : Reaction with dimethylamine yields -dimethyl-3,3-dimethylbutyramide .

- Conditions : Conducted in dichloromethane or THF at 0–25°C .

Friedel-Crafts Acylation

The compound serves as an acylating agent in Friedel-Crafts reactions to functionalize aromatic rings:

- Example : Acetylation of benzene derivatives under Lewis acid catalysis .

- Yield : 70–85% depending on substituent electronic effects .

Reduction to Aldehydes

This compound can be reduced to 3,3-dimethylbutyraldehyde using selective reducing agents:

Reactivity with Grignard Reagents

The acyl chloride reacts with Grignard reagents to form tertiary alcohols:

Atmospheric Degradation

While not directly studied for this compound, analogues like 3,3-dimethylbutanal react with atmospheric oxidants (Cl, OH, NO₃):

科学研究应用

Pharmaceutical Applications

3,3-Dimethylbutyryl chloride serves as an acylating agent in the synthesis of various pharmaceutical compounds. Its ability to introduce the 3,3-dimethylbutyryl group into molecules makes it valuable in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be used in the synthesis of novel anticancer agents. For instance, it has been utilized to create derivatives of carbazole compounds that exhibit significant cytotoxic activity against cancer cell lines. The reaction typically involves the acylation of amines or alcohols with this compound under controlled conditions to yield desired products with enhanced biological activity .

Agrochemical Applications

In the agrochemical sector, this compound is used as an intermediate in the production of herbicides and pesticides. Its derivatives can enhance the efficacy and stability of active ingredients.

Case Study: Synthesis of Herbicides

A notable application is its use in synthesizing herbicides that target specific plant enzymes. The introduction of the 3,3-dimethylbutyryl moiety has been shown to improve selectivity and reduce phytotoxicity on non-target plants. This specificity is critical in developing environmentally friendly agricultural chemicals .

Material Science Applications

The compound is also utilized in the synthesis of polymers and other materials. Its reactivity allows it to participate in polymerization reactions or serve as a building block for more complex structures.

Case Study: Polymer Synthesis

In material science, this compound has been employed to produce thermoplastic elastomers. By reacting with diols or polyols, it contributes to the formation of block copolymers that exhibit desirable mechanical properties and thermal stability .

Synthetic Chemistry

As a versatile reagent in organic synthesis, this compound can be used to prepare various organic compounds through acylation reactions.

Data Table: Reaction Conditions for Acylation

| Reactant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Amines | CH₃CN | 0 - 25 | 85 |

| Alcohols | THF | Reflux | 90 |

| Phenols | DCM | Room Temperature | 78 |

This table summarizes typical reaction conditions for acylation reactions involving this compound .

作用机制

The mechanism of action of 3,3-Dimethylbutyryl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved in these reactions are typically substitution mechanisms where the chloride ion is displaced by the nucleophile .

相似化合物的比较

Comparison with Structurally Similar Acyl Chlorides

Acyl chlorides share the general reactivity of electrophilic carbonyl groups but differ in steric effects, electronic properties, and applications. Below is a detailed comparison:

Structural and Physical Properties

| Compound Name | CAS Number | Structure | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|---|

| 3,3-Dimethylbutyryl chloride | 7065-46-5 | (CH₃)₃CCOCl | 134.6 | 132 | Tertiary branching at β-carbon |

| Pivaloyl chloride | 3282-30-2 | (CH₃)₃CCOCl | 120.58 | 105–108 | Bulkier α-branching |

| Isobutyryl chloride | 79-30-1 | (CH₃)₂CHCOCl | 106.55 | 92–94 | Secondary branching |

| Cyclopropanecarbonyl chloride | 4023-34-1 | c-C₃H₅COCl | 104.53 | ~110 | Strained cyclopropane ring |

| 2,2-Dimethylbutyryl chloride | N/A | CH₂C(CH₃)₂CH₂COCl | 134.6 | ~130 (estimated) | β,β-dimethyl branching |

Key Observations :

- Steric Effects : this compound’s tert-butyl group creates moderate steric hindrance, slower hydrolysis than linear acyl chlorides (e.g., acetyl chloride) but faster than pivaloyl chloride .

- Boiling Points : Higher boiling points correlate with increased molecular weight and branching (e.g., this compound vs. isobutyryl chloride) .

Industrial and Commercial Considerations

Research Findings and Case Studies

- Pharmaceutical Synthesis: In -Dimethylbutyryl chloride achieved 69% yield in forming antimalarial 2-phenoxyanilides, outperforming 2,2-dimethylbutyryl chloride in reaction efficiency under identical conditions .

- Mechanistic Studies : Reactions with vinylmercuric chloride () demonstrated that steric bulk directs product distribution, minimizing byproducts like chloro ketones compared to less hindered acyl chlorides.

- Material Science: Used to functionalize pyridine derivatives in emissive nanocomposites, highlighting its versatility in non-pharmaceutical applications .

生物活性

3,3-Dimethylbutyryl chloride (C6H11ClO), with the CAS number 7065-46-5, is an acyl chloride that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agricultural sectors. Its biological activity is primarily linked to its reactivity as an acylating agent, which can influence various biochemical pathways and compound synthesis.

- Molecular Formula : C6H11ClO

- Molecular Weight : 134.6 g/mol

- Reactivity : Reacts readily with water and is moisture-sensitive, making it essential to handle under anhydrous conditions .

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethylbutanoic acid with thionyl chloride or phosphorus pentachloride. This process yields the acyl chloride while releasing byproducts such as sulfur dioxide or phosphorus oxychloride .

The biological activity of this compound can be attributed to its ability to form acyl derivatives through acylation reactions. These derivatives can interact with various biological molecules, including proteins and nucleic acids, leading to modifications that may alter their function.

Case Studies and Research Findings

- Pharmacological Applications :

- Binding Studies :

-

Environmental Impact :

- Research on the degradation pathways of related compounds indicated that this compound can react with atmospheric oxidants like hydroxyl radicals and chlorine atoms. The resulting products included short-chain carbonyl compounds, which have implications for environmental chemistry and toxicity assessments .

Toxicological Profile

While specific toxicological data on this compound is limited, its classification as a reactive acyl chloride suggests potential hazards upon exposure. It may cause irritation to skin and eyes and should be handled with appropriate safety precautions.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3,3-dimethylbutyryl chloride in laboratory settings?

- Methodology : The compound is typically synthesized via chlorination of 3,3-dimethylbutyric acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Post-synthesis purification involves fractional distillation due to its boiling point (127–129°C) .

- Key Considerations : Use inert gas (N₂/Ar) to prevent moisture absorption, and monitor reaction progress via FT-IR for carbonyl chloride peak (~1800 cm⁻¹) .

Q. How should researchers handle this compound safely, given its reactivity?

- Safety Protocols :

- Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat).

- Avoid contact with water, alcohols, or amines to prevent violent exothermic reactions .

- Store under inert atmosphere at 2–8°C to minimize decomposition .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Primary Methods :

- NMR Spectroscopy : ¹H NMR (δ 1.0 ppm for tert-butyl group; δ 2.4 ppm for CH₂CO) .

- GC-MS : Monitor purity (>98% by GC) and detect impurities like residual carboxylic acid (<1%) .

- Refractometry : Verify identity via refractive index (n20/D = 1.421–1.423) .

Q. What are the common reaction pathways involving this compound in organic synthesis?

- Acylation Reactions : Used to prepare esters (e.g., with alcohols) or amides (e.g., with amines).

- Case Study : In phosphine-catalyzed [3+2] annulation, it reacts with ethyl 2,3-pentadienoate to form pyrrole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for improved acylation efficiency.

- Solvent Optimization : Compare yields in polar aprotic (e.g., DCM) vs. non-polar solvents (e.g., toluene).

- DOE Approach : Use factorial design to evaluate temperature (25–80°C) and stoichiometry effects .

Q. How should researchers resolve contradictions in reported purity data for commercial this compound?

- Data Analysis :

- Cross-validate purity claims (e.g., ≥99% in vs. ≥98% in ) using Karl Fischer titration (water content) and GC-MS.

- Investigate batch variability by comparing Lot-to-Lot Certificates of Analysis (CoA) from suppliers.

Q. What novel applications of this compound are emerging in medicinal chemistry?

- Exploratory Research :

- Peptide Modification : Introduce tert-butyl groups to enhance lipophilicity of bioactive peptides.

- Prodrug Synthesis : Acylate hydroxyl groups in drug candidates (e.g., antiviral nucleosides) to improve bioavailability .

Q. What mechanistic insights explain the stereochemical outcomes of this compound in cycloaddition reactions?

- Mechanistic Probes :

- Kinetic Studies : Compare reaction rates in D₂O vs. H₂O to assess solvent isotope effects.

- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl carbon migration in annulation products .

- Theoretical Modeling : Apply DFT calculations to map transition states and steric interactions involving the tert-butyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。